Olopatadine N-Oxide
Overview
Description
Olopatadine N-Oxide is an active metabolite of Olopatadine . It is an impurity of Olopatadine, which is a histamine blocker and mast cell stabilizer .
Synthesis Analysis
The synthesis of Olopatadine involves the reaction of bis(trimethylsilyl)chloromethane (compound 1) and mercaptoacetic acid in the presence of NaOH/MeOH to synthesize 2-(bis(trimethylsilyl)methylthio) acetic acid (compound 2). Compound 3 is subsequently oxidized in the presence of H2O2/CH3COOH .Molecular Structure Analysis
The molecular formula of this compound is C21H23NO4 . It is a tricyclic compound .Chemical Reactions Analysis
Olopatadine undergoes degradation under heat treatment and in an oxidative environment, leading to the formation of this compound . The oxidation of Olopatadine by KMnO4 has been studied, and it was found that the oxidation leads to a decrease in the absorption of KMnO4 .Physical and Chemical Properties Analysis
This compound is a tricyclic compound with the molecular formula C21H23NO4 .Scientific Research Applications
Metabolism and Cytochrome P450 Activities
Olopatadine, including its metabolite olopatadine N-oxide, has been studied for its interactions with human liver microsomal cytochrome P450 activities. It is metabolized into two metabolites: M1 (N-monodemethylolopatadine) and M3 (this compound). This study found that olopatadine does not inhibit P450 activities and is unlikely to cause drug-drug interactions involving P450 isozymes (Kajita et al., 2002).
Regulation of IL-4 Expression and Degranulation
Olopatadine hydrochloride, including its variant this compound, significantly inhibits the induction of IL-4 expression by mast cells both in vivo and in vitro. The study demonstrated that olopatadine inhibits Ca(2+) influx through receptor-operated channels, impacting cytokine gene expression (Matsubara et al., 2004).
Impact on Histamine-Induced Skin Responses
Olopatadine hydrochloride has been observed to inhibit histamine-induced flare and wheal responses. A study focusing on this aspect found significant inhibitory effects on itch responses following olopatadine administration (Morita et al., 2002).
Efficacy in Treating Allergic Conjunctivitis
Olopatadine hydrochloride's effectiveness in treating allergic conjunctivitis has been affirmed through studies. It has been demonstrated to inhibit itching and redness in allergic conjunctivitis, showcasing its dual activity as an antihistamine and mast cell stabilizer (Abelson & Spitalny, 1998).
P-glycoprotein and Brain Penetration
A study on olopatadine revealed that it is a substrate of P-glycoprotein (P-gp), which limits its penetration into the brain. This research provides insights into the drug's low levels of histamine H1 receptor occupancy in the human brain, related to its minimal sedation effects (Mimura et al., 2008).
Suppression of Rebound Phenomenon in Topical Steroid Treatment
Olopatadine hydrochloride has shown potential in suppressing the rebound phenomenon observed after discontinuation of topical steroid treatment in chronic contact hypersensitivity (Tamura et al., 2005).
Antiallergic Properties
Olopatadine is recognized for its antiallergic properties, particularly as a selective histamine H1 receptor antagonist. It has shown inhibitory effects on the release of inflammatory mediators and has been effective in alleviating symptoms of various allergic diseases (Ohmori et al., 2004).
Comprehensive Overview of Clinical Applications
Olopatadine's various clinical applications, including its use in allergic conjunctivitis and rhinitis, have been comprehensively reviewed. It highlights its unique mechanisms of action such as mast cell stabilization, antihistaminic activity, and anti-inflammatory effects (Kaliner et al., 2010).
Therapeutic Effect in Corneal Injury
A study on olopatadine's effect on alkali-induced corneal injury in rats suggested its potential as a treatment option. It was found to enhance corneal healing, reduce corneal opacity and neovascularization, and suppress augmented corneal inflammatory markers (Kandeel & Balaha, 2018).
Interaction with Model and Natural Membranes
The interaction of olopatadine with model and natural membranes has been evaluated, shedding light on its potential functional consequences. This study provides insights into how olopatadine's low intrinsic surface activity limits its interaction with natural membranes, contributing to its topical ocular comfort and patient acceptance (Brockman et al., 2003).
Mechanism of Action
Target of Action
Olopatadine N-Oxide primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions. When histamine binds to this receptor, it triggers a cascade of reactions leading to symptoms of allergies.
Mode of Action
This compound acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effect, thereby blocking the allergic response. This results in the attenuation of inflammatory and allergic reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine-mediated inflammatory response. By blocking the Histamine H1 receptor, it inhibits the release of inflammatory mediators and stabilizes mast cells . This leads to a decrease in symptoms associated with allergic reactions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammatory and allergic reactions. By blocking the Histamine H1 receptor, it prevents the release of inflammatory mediators, thereby reducing symptoms such as itching and redness associated with allergic conjunctivitis and rhinitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat sterilization methods yield a higher content of this compound degradation products compared to unsterilized drug product or drug product sterilized by filtration . Therefore, the method of sterilization can significantly impact the stability and efficacy of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
Olopatadine N-Oxide, like its parent compound Olopatadine, is likely to interact with histamine H1 receptors, acting as an antagonist . This interaction helps attenuate inflammatory and allergic reactions .
Cellular Effects
This compound may share similar cellular effects with Olopatadine. Olopatadine has been shown to attenuate inflammatory and allergic reactions by blocking the effects of histamine, a primary inflammatory mediator . It also demonstrated dose-dependent inhibition of immunologically-stimulated release of histamine from rat basophilic leukemia cells and human conjunctival mast cells in vitro .
Molecular Mechanism
Olopatadine acts as a selective histamine H1 antagonist and mast cell stabilizer, blocking the effects of histamine . Following topical ocular application of Olopatadine, this compound is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .
Temporal Effects in Laboratory Settings
Studies on Olopatadine have shown that it has a relatively rapid onset of action .
Dosage Effects in Animal Models
Olopatadine has shown to exert antihistaminic effects in isolated tissues and animal models .
Metabolic Pathways
Olopatadine undergoes hepatic metabolism in a non-extensive manner . Following topical ocular application of Olopatadine, this compound is formed by metabolism catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 .
Transport and Distribution
Properties
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-LSCVHKIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173174-07-7 | |
Record name | Olopatadine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLOPATADINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Olopatadine N-Oxide formed in the body?
A1: The research paper identifies this compound (M3) as one of the two primary metabolites of Olopatadine. [] The study demonstrates that its formation is predominantly catalyzed by Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in human liver microsomes. [] This enzymatic reaction involves the oxidation of the nitrogen atom in the Olopatadine molecule, leading to the formation of this compound. []
Q2: Does the formation of this compound affect the activity of important drug-metabolizing enzymes like cytochrome P450 (CYP450)?
A2: The research indicates that neither Olopatadine nor its metabolite, this compound (M3), significantly inhibit CYP450 enzyme activities. [] This suggests that the formation of this compound is unlikely to interfere with the metabolism of other drugs metabolized by the CYP450 pathway. []
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